molecular formula C10H18O2 B1605360 trans-2-Octen-1-yl acetate CAS No. 2371-13-3

trans-2-Octen-1-yl acetate

Cat. No. B1605360
CAS RN: 2371-13-3
M. Wt: 170.25 g/mol
InChI Key: MBRLTLPMVMFRTJ-UHFFFAOYSA-N
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Patent
US05118837

Procedure details

A mixture of 33.6 grams of 1-acetoxyocta-2,7-diene (I), 0.30 g RuCl2 (PPh3)3, 1.5 ml triethylamine and 120 ml ethanol was heated in a 300 ml stainless steel autoclave under a hydrogen pressure of 450 psi at 30° C. After three hours the rate of hydrogenation was greatly decreased and the pressure drop corresponded to approximately the theoretical amount (0.2 moles). The reaction was stopped, the catalyst filtered off and the crude product analyzed by GC to give 12.5% I, 63.7% 1-acetoxyoct-2-ene (II), and 23.6% 1-acetoxyoctane (III). This corresponds to a selectivity of 72.8% for the formation of II at a 87.5% conversion of I.
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63.7%
Yield
23.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])(=[O:3])[CH3:2].C(N(CC)CC)C>C(O)C>[C:1]([O:4][CH2:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:3])[CH3:2].[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Smiles
C(C)(=O)OCC=CCCCC=C
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCC=CCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.7%
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05118837

Procedure details

A mixture of 33.6 grams of 1-acetoxyocta-2,7-diene (I), 0.30 g RuCl2 (PPh3)3, 1.5 ml triethylamine and 120 ml ethanol was heated in a 300 ml stainless steel autoclave under a hydrogen pressure of 450 psi at 30° C. After three hours the rate of hydrogenation was greatly decreased and the pressure drop corresponded to approximately the theoretical amount (0.2 moles). The reaction was stopped, the catalyst filtered off and the crude product analyzed by GC to give 12.5% I, 63.7% 1-acetoxyoct-2-ene (II), and 23.6% 1-acetoxyoctane (III). This corresponds to a selectivity of 72.8% for the formation of II at a 87.5% conversion of I.
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63.7%
Yield
23.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])(=[O:3])[CH3:2].C(N(CC)CC)C>C(O)C>[C:1]([O:4][CH2:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:3])[CH3:2].[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Smiles
C(C)(=O)OCC=CCCCC=C
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCC=CCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.7%
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05118837

Procedure details

A mixture of 33.6 grams of 1-acetoxyocta-2,7-diene (I), 0.30 g RuCl2 (PPh3)3, 1.5 ml triethylamine and 120 ml ethanol was heated in a 300 ml stainless steel autoclave under a hydrogen pressure of 450 psi at 30° C. After three hours the rate of hydrogenation was greatly decreased and the pressure drop corresponded to approximately the theoretical amount (0.2 moles). The reaction was stopped, the catalyst filtered off and the crude product analyzed by GC to give 12.5% I, 63.7% 1-acetoxyoct-2-ene (II), and 23.6% 1-acetoxyoctane (III). This corresponds to a selectivity of 72.8% for the formation of II at a 87.5% conversion of I.
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
63.7%
Yield
23.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])(=[O:3])[CH3:2].C(N(CC)CC)C>C(O)C>[C:1]([O:4][CH2:5][CH:6]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:3])[CH3:2].[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetoxyocta-2,7-diene
Quantity
33.6 g
Type
reactant
Smiles
C(C)(=O)OCC=CCCCC=C
Name
RuCl2 (PPh3)3
Quantity
0.3 g
Type
reactant
Smiles
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCC=CCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.7%
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.